Mif2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

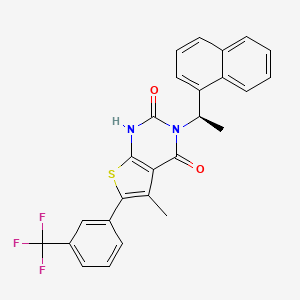

2D Structure

3D Structure

Properties

Molecular Formula |

C26H19F3N2O2S |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

5-methyl-3-[(1R)-1-naphthalen-1-ylethyl]-6-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C26H19F3N2O2S/c1-14-21-23(34-22(14)17-9-5-10-18(13-17)26(27,28)29)30-25(33)31(24(21)32)15(2)19-12-6-8-16-7-3-4-11-20(16)19/h3-13,15H,1-2H3,(H,30,33)/t15-/m1/s1 |

InChI Key |

XKCIYWJZAMFYTL-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2)[C@H](C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Mif2-IN-1 in the Inhibition of MIF2 Tautomerase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mif2-IN-1, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, and its role as an inhibitor of Macrophage Migration Inhibitory Factor 2 (MIF2), also known as D-dopachrome tautomerase (D-DT). This document outlines the quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Inhibition Data

This compound (also referred to as compound 5d in the primary literature) has been identified as a potent inhibitor of the tautomerase activity of MIF2. The following table summarizes the key quantitative data regarding its inhibitory potency.

| Compound | Target | IC50 | Notes |

| This compound (5d) | MIF2 | 1.0 µM[1] | Potent inhibitor of MIF2 tautomerase activity. |

| This compound (5d) | MIF | 1.8 ± 0.2 µM[2] | Also inhibits MIF, indicating it is a nonselective inhibitor between MIF and MIF2.[2] |

| R110 (3a) | MIF2 | Micromolar potency | A competitive inhibitor and a chemical starting point for this compound.[3] |

| 4-CPPC | MIF2 | 27 µM[4] | A selective MIF2 inhibitor. |

| 4-IPP | MIF2 | > 100 µM[4] | A known MIF inhibitor with low potency for MIF2. |

Mechanism of Action: Deactivation of the MAPK Pathway

This compound suppresses the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest.[5][6] This cellular effect is mediated through the deactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] Both MIF and MIF2 are known to signal through the CD74 receptor, leading to the activation of the ERK1/2 MAPK pathway, which in turn promotes cell proliferation and survival.[7][8] By inhibiting the tautomerase activity of MIF2, which is linked to its receptor binding and activation, this compound effectively reduces the phosphorylation of ERK (pERK), a key downstream effector in the MAPK cascade.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]

Unveiling Mif2-IN-1: A Potent Inhibitor of MIF-2 for Non-Small Cell Lung Cancer Research

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Mif2-IN-1, a potent and selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). This compound, identified as compound 5d in foundational research, is a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative that has demonstrated significant potential in the context of non-small cell lung cancer (NSCLC). This document details the synthetic chemistry, experimental protocols for key biological assays, and quantitative data supporting its activity. Furthermore, it visualizes the compound's mechanism of action through its impact on the MAPK signaling pathway, leading to cell cycle arrest. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Macrophage Migration Inhibitory Factor (MIF) and its homolog, MIF-2 (D-dopachrome tautomerase), are pleiotropic cytokines implicated in a range of inflammatory diseases and cancers. Both MIF and MIF-2 can bind to the cell surface receptor CD74, initiating downstream signaling cascades that promote cell proliferation and survival.[1] The discovery of selective inhibitors for these proteins is a key area of research for developing novel therapeutics. This compound has emerged as a promising small molecule inhibitor with high selectivity for MIF-2.[2]

Discovery and Synthesis of this compound

This compound (compound 5d) was identified through the screening of a focused library of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.[2] The synthesis of this class of compounds involves a multi-step process.

Synthetic Protocol

The synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold, the core of this compound, is achieved through a cyclization reaction. While the specific multi-step synthesis of the exact precursor to this compound can be complex, a general representative scheme for the formation of similar thieno[2,3-d]pyrimidine derivatives is outlined below. The synthesis of the specific 2-aminothiophene precursor is a critical initial step, followed by cyclization to form the dione ring structure.[3][4]

General Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones:

A common method involves the reaction of a 2-aminothiophene-3-carboxylate with an isocyanate, followed by cyclization. Alternatively, 2-aminothiophenes can be reacted with 1,1'-carbonyldiimidazole (CDI) to yield the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core.[5]

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against the tautomerase function of MIF-2 and demonstrates anti-proliferative effects in non-small cell lung cancer cell lines.

In Vitro Inhibition of MIF-2 Tautomerase Activity

The inhibitory potency of this compound against MIF-2 was determined using a tautomerase activity assay.

| Compound | Target | IC50 (µM) |

| This compound (5d) | MIF-2 | 1.0 |

Table 1: Inhibitory concentration (IC50) of this compound against MIF-2 tautomerase activity.[2]

Anti-proliferative Activity in NSCLC Cell Lines

This compound was evaluated for its ability to inhibit the growth of human non-small cell lung cancer cell lines, A549 and NCI-H460.

| Cell Line | Treatment | IC50 (µM) |

| A549 | This compound | Data not specified |

| NCI-H460 | This compound | Data not specified |

Note: While the primary research indicates potent anti-proliferative activity, specific IC50 values for these cell lines were not provided in the initial search results. However, the study confirms a significant reduction in proliferation.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

MIF-2 Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MIF-2.

Principle: The assay is based on the MIF-2 catalyzed tautomerization of a substrate, such as L-dopachrome methyl ester, which can be monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.

Protocol:

-

Reagents:

-

Recombinant human MIF-2 protein.

-

L-dopachrome methyl ester (substrate), prepared fresh.

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5).

-

This compound (or other test compounds) dissolved in DMSO.

-

-

Procedure:

-

Add assay buffer, MIF-2 protein, and the test compound to a 96-well plate.

-

Incubate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the L-dopachrome methyl ester substrate.

-

Immediately measure the decrease in absorbance at 475 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Generate a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

-

Cell Culture:

-

Plate NSCLC cells (e.g., A549, NCI-H460) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and generate dose-response curves to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry then measures the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat NSCLC cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

-

Staining:

-

Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of MAPK Signaling Pathway

This method is used to detect and quantify the levels of specific proteins involved in the MAPK signaling pathway, particularly the phosphorylation status of key kinases like ERK and p38.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK) and a secondary antibody conjugated to an enzyme that allows for detection.

Protocol:

-

Protein Extraction:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Gel Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated and total ERK and p38.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Mechanism of Action: Deactivation of the MAPK Pathway and Cell Cycle Arrest

This compound exerts its anti-proliferative effects by inhibiting the MIF-2/CD74 signaling axis, which leads to the deactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, treatment with this compound has been shown to decrease the phosphorylation of key MAPK proteins, Extracellular signal-Regulated Kinase (ERK) and p38.[9][10][11][12]

The inhibition of the MAPK pathway ultimately leads to cell cycle arrest, primarily in the G0/G1 phase.[13][14][15][16] This prevents the cells from progressing to the S phase (DNA synthesis) and subsequently dividing, thereby halting proliferation.

Conclusion

This compound is a potent and selective inhibitor of MIF-2 that demonstrates significant anti-proliferative activity in non-small cell lung cancer cell lines. Its mechanism of action involves the targeted inhibition of the MIF-2 tautomerase activity, leading to the deactivation of the MAPK signaling pathway and subsequent G0/G1 cell cycle arrest. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of targeting MIF-2 in cancer and other inflammatory diseases. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this promising compound.

References

- 1. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.rug.nl [research.rug.nl]

- 6. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

- 7. dovepress.com [dovepress.com]

- 8. Non-small-cell lung cancer cell lines A549 and NCI-H460 express hypoxanthine guanine phosphoribosyltransferase on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIF modulates p38/ERK phosphorylation via MKP-1 induction in sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MIF modulates p38/ERK phosphorylation via MKP-1 induction in sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of MIF with an Allosteric Inhibitor Triggers Cell Cycle Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of MIF leads to cell cycle arrest and apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. google.com [google.com]

The MAPK Signaling Pathway as a Therapeutic Target: An In-depth Analysis of Mif2-IN-1's Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Macrophage Migration Inhibitory Factor (MIF) and its homolog, D-dopachrome tautomerase (MIF-2), have been identified as key players in activating the MAPK cascade, promoting tumorigenesis. This technical guide provides a comprehensive overview of Mif2-IN-1, a potent and selective inhibitor of MIF-2, and its downstream effects on the MAPK signaling pathway. We present detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Introduction to the MIF-2/MAPK Signaling Axis

Macrophage Migration Inhibitory Factor (MIF) and its homolog, MIF-2 (also known as D-dopachrome tautomerase or D-DT), are pleiotropic cytokines implicated in a wide range of inflammatory diseases and cancers. Both MIF and MIF-2 can bind to the cell surface receptor CD74, initiating a signaling cascade that leads to the activation of the MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2 branch. This activation is a key driver of cell proliferation and survival in various cancer types, including non-small cell lung cancer (NSCLC).

The MAPK/ERK pathway is a three-tiered kinase cascade involving RAF, MEK, and ERK. Upon activation of a receptor tyrosine kinase, RAS activates RAF, which in turn phosphorylates and activates MEK. MEK then dually phosphorylates ERK at threonine and tyrosine residues, leading to its activation. Activated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates numerous transcription factors, promoting the expression of genes involved in cell cycle progression and proliferation.

Given the crucial role of the MIF-2/CD74/MAPK axis in cancer, the development of small molecule inhibitors targeting this pathway holds significant therapeutic potential.

This compound: A Potent Inhibitor of MIF-2

This compound (also referred to as compound 5d in the primary literature) is a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative identified as a potent and selective inhibitor of the tautomerase activity of MIF-2.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 for MIF-2 tautomerase activity | 1.0 µM | MIF-2 Tautomerase Assay | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

| Cell Line | Treatment | Effect on p-ERK Levels | Reference |

| A549 | 2 µM MD13 (a MIF-directed PROTAC) for 24h | ~50% reduction | [2] |

| H1299 | Not specified in the provided results | Not specified in the provided results | |

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| A549 and H1299 | This compound (concentrations not specified) | G2/M phase arrest | [1] |

Note: While the primary reference for this compound states it deactivates the MAPK pathway and causes cell cycle arrest, specific quantitative data on p-ERK inhibition and detailed cell cycle distribution percentages for this compound were not available in the provided search results. The data for MD13, a related MIF-targeting compound, is included for context.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

MIF-2 Tautomerase Assay

This assay measures the catalytic activity of MIF-2 by monitoring the tautomerization of a substrate, such as L-dopachrome methyl ester or phenylpyruvate. The inhibition of this activity by compounds like this compound is a primary measure of their potency.

Principle: MIF-2 catalyzes the tautomerization of a substrate, leading to a change in absorbance that can be measured spectrophotometrically. Inhibitors will reduce the rate of this change.

Protocol using Phenylpyruvate as a substrate:

-

Reagents:

-

Recombinant human MIF-2 protein.

-

Phenylpyruvate substrate solution (freshly prepared in absolute ethanol to a final concentration of 100 μM).

-

Assay buffer (e.g., 50 mM Sodium Phosphate, pH 6.6).

-

This compound stock solution (dissolved in DMSO).

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant MIF-2 enzyme to each well (final concentration will depend on the specific activity of the enzyme lot).

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phenylpyruvate substrate solution to all wells.

-

Immediately monitor the change in absorbance at a specific wavelength (e.g., 306 nm for the enol-borate complex of hydroxyphenyl pyruvate) over time (e.g., 75 seconds) using a microplate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot for ERK Phosphorylation

This technique is used to detect the levels of phosphorylated ERK (p-ERK), the activated form of the kinase, in cell lysates. A reduction in p-ERK levels upon treatment with this compound indicates inhibition of the MAPK pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize total ERK and phosphorylated ERK.

Protocol for A549 and H1299 cells:

-

Cell Culture and Treatment:

-

Culture A549 or H1299 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Thr202/Tyr204)) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-ERK signal.

-

-

Quantification:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase upon treatment with this compound indicates a cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the determination of their DNA content and, consequently, their position in the cell cycle.

Protocol for A549 and H1299 cells:

-

Cell Culture and Treatment:

-

Culture A549 or H1299 cells to ~70% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use the forward and side scatter parameters to gate on the single-cell population and exclude debris and aggregates.

-

Analyze the PI fluorescence histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

-

Visualizing the Mechanism of Action

To better understand the role of this compound in the MAPK signaling pathway, the following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental workflows.

Caption: this compound inhibits the MIF-2/MAPK signaling pathway.

Caption: Western blot workflow for p-ERK detection.

Caption: Cell cycle analysis workflow.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapeutics targeting the MIF-2/MAPK signaling axis. Its ability to potently inhibit MIF-2 tautomerase activity and subsequently deactivate the downstream MAPK pathway, leading to cell cycle arrest in non-small cell lung cancer cells, highlights the therapeutic potential of this strategy.

Further research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of NSCLC.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on MAPK signaling in vivo.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve its potency, selectivity, and drug-like properties.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and therapeutic application of MIF-2 inhibitors in the fight against cancer.

References

Investigating the Therapeutic Potential of Mif2-IN-1 in Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Mif2-IN-1, a potent inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), and its emerging role as a potential therapeutic agent in oncology.

Introduction: The MIF Family in Carcinogenesis

Macrophage Migration Inhibitory Factor (MIF) and its homolog, D-dopachrome tautomerase (DDT), also known as MIF-2, are pleiotropic cytokines that are overexpressed in a wide array of solid and hematologic cancers.[1] High expression of both MIF and MIF-2 is often correlated with a poorer prognosis for patients.[1] These cytokines are integral to tumor progression, influencing at least nine of the ten hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and tumor-promoting inflammation.[1]

MIF and MIF-2 exert their pro-tumorigenic effects primarily by binding to the cell surface receptor CD74, which then forms a signaling complex with the co-receptor CD44.[2][3] This interaction triggers downstream signaling cascades, notably the ERK1/2 mitogen-activated protein kinase (MAPK) and the AKT/PI3K pathways, which drive gene expression related to cell survival, proliferation, and angiogenesis.[2] Given their central role in promoting cancer, the MIF family of cytokines represents a compelling target for novel cancer therapies.[4]

This compound: A Potent and Selective MIF-2 Inhibitor

This compound (also referred to as compound 5d in some literature) has been identified as a potent inhibitor of the tautomerase activity of MIF-2.[5] Its primary mechanism involves suppressing the proliferation of cancer cells, with demonstrated activity in non-small cell lung cancer (NSCLC) models.[5] By targeting MIF-2, this compound offers a strategic approach to disrupt the signaling pathways that contribute to cancer cell growth and survival.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MIF-2. This inhibition leads to the deactivation of the downstream MAPK signaling pathway, which is crucial for cell cycle progression.[5] The subsequent cell cycle arrest prevents cancer cell proliferation.[5]

Quantitative Data: Inhibitory Potency

The efficacy of a small molecule inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). Below is a summary of the available quantitative data for this compound and other relevant MIF family inhibitors for comparison.

| Inhibitor | Target(s) | IC50 | Ki | Notes |

| This compound | MIF-2 | 1.0 µM[5] | N/A | Potent inhibitor of MIF-2 tautomerase activity.[5] |

| 4-CPPC | MIF-2 (selective) | 27 µM[3] | 33 µM (MIF-2)[6] | 17-fold selectivity for MIF-2 over MIF-1.[3] |

| 431 µM (MIF-1)[6] | ||||

| 4-IPP | MIF-1 / MIF-2 | N/A | N/A | A dual, covalent inhibitor of both MIF-1 and MIF-2.[7] |

| ISO-1 | MIF-1 | N/A | N/A | A benchmark inhibitor of MIF-1 tautomerase activity.[7][8] |

Experimental Protocols

Investigating the effect of an inhibitor like this compound on cancer cell proliferation is a foundational step in its preclinical evaluation. A common method for this is a cell viability assay, such as the BrdU (Bromodeoxyuridine) assay, which measures DNA synthesis.

Protocol: Cancer Cell Proliferation Assay (BrdU)

This protocol provides a generalized workflow for assessing the impact of this compound on the proliferation of a cancer cell line (e.g., NSCLC cells).

-

Cell Culture:

-

Culture non-small cell lung cancer cells in appropriate media and conditions until they reach approximately 70-80% confluency.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

-

-

Fixation and Detection:

-

Remove the labeling medium and fix the cells.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Wash the wells to remove any unbound antibody.

-

-

Substrate Reaction and Measurement:

-

Add the appropriate substrate to the wells. The enzyme on the antibody will convert the substrate into a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the amount of DNA synthesis and, therefore, the number of proliferating cells.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and plot the results to determine the IC50 value of this compound.

-

Clinical Context and Future Directions

While this compound is in the preclinical stages of investigation, the broader strategy of targeting the MIF family has reached clinical trials.[9] For instance, an anti-MIF monoclonal antibody, Imalumab (NCT01765790), was assessed in a Phase 1 study for solid tumors, where stable disease was observed in 26% of patients.[9][10][11] Additionally, inhibitors targeting the MIF receptor CD74 (e.g., Milatuzumab) and the chemokine receptor CXCR4, which MIF can interact with, have also been investigated in clinical settings.[9][10]

Studies on bladder cancer have shown that a dual MIF-1/MIF-2 inhibitor (4-IPP) was more effective at preventing cellular proliferation than a MIF-1 only inhibitor (ISO-1), suggesting that targeting both homologs may be a more potent therapeutic strategy.[7][12] This highlights the potential importance of MIF-2-specific inhibitors like this compound, either as standalone treatments or as part of a combination therapy.

Conclusion

This compound is a promising preclinical compound that selectively targets MIF-2, a key cytokine implicated in cancer progression. By inhibiting MIF-2, this compound disrupts the MAPK signaling pathway, leading to cell cycle arrest and a reduction in cancer cell proliferation.[5] The available data underscores the therapeutic potential of targeting the MIF/MIF-2 axis. Further preclinical studies are warranted to fully elucidate the efficacy, safety profile, and potential tumor types most likely to respond to this compound, paving the way for its potential translation into clinical investigation.

References

- 1. Hallmarks of Cancer Affected by the MIF Cytokine Family [mdpi.com]

- 2. Hallmarks of Cancer Affected by the MIF Cytokine Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of macrophage migration inhibitory factor in cancer and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. Frontiers | MIF-Dependent Control of Tumor Immunity [frontiersin.org]

- 10. MIF-Dependent Control of Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. urotoday.com [urotoday.com]

The Biological Functions of MIF2 (D-dopachrome Tautomerase): A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D-dopachrome tautomerase (DDT), also known as MIF-2, is a pleiotropic cytokine and a close homolog of Macrophage Migration Inhibitory Factor (MIF). Initially characterized by its enzymatic ability to convert D-dopachrome to 5,6-dihydroxyindole, its biological significance is now understood to extend far beyond this catalytic activity. MIF-2 is a critical player in a wide array of physiological and pathological processes, including inflammation, immune regulation, and oncology. It exerts its effects primarily through interaction with the CD74/CD44 receptor complex, initiating downstream signaling cascades that modulate cell proliferation, survival, and migration. Given its significant overlap with MIF's functions and its independent roles in disease pathogenesis, MIF-2 is emerging as a compelling therapeutic target. This technical guide provides an in-depth overview of the core biological functions of MIF-2, detailed experimental protocols for its study, and a summary of key quantitative data to support further research and drug development efforts.

Enzymatic Function of MIF-2

MIF-2 possesses intrinsic keto-enol tautomerase activity. The N-terminal proline residue, exposed after the cleavage of the initiating methionine, is crucial for this catalytic function.[1] While its physiological substrate remains to be definitively identified, MIF-2's enzymatic activity has been characterized using model substrates.

Substrate Specificity and Catalytic Products

MIF-2 catalyzes the tautomerization of the non-physiological enantiomer D-dopachrome. A key distinction from MIF is that MIF-2's catalysis involves both tautomerization and decarboxylation, yielding 5,6-dihydroxyindole.[1] In contrast, MIF catalyzes a pure tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid.[1] MIF-2 also tautomerizes other model substrates, such as p-hydroxyphenylpyruvate (HPP).[2]

Quantitative Enzymatic Data

The enzymatic activity of MIF-2 is notably lower than that of MIF.

| Substrate | Parameter | Value | Reference |

| p-hydroxyphenylpyruvate (HPP) | Specific Activity | ~10-fold lower than MIF | [2] |

| D-dopachrome | Catalytic Product | 5,6-dihydroxyindole | [1] |

Role in Cellular Signaling

MIF-2 is a secreted cytokine that signals in an autocrine and paracrine manner, primarily through the CD74 receptor complex.[3]

Receptor Interaction

MIF-2 binds with high affinity to the extracellular domain of CD74, the same receptor utilized by MIF.[4] This binding event necessitates the recruitment of the co-receptor CD44 to form a functional signaling complex.[4] MIF-2 also interacts with the chemokine receptors CXCR4 and CXCR7.[3][5] However, unlike MIF, MIF-2 lacks the pseudo-ELR domain required for binding to CXCR2.[2][3]

Downstream Signaling Pathways

The engagement of the CD74/CD44 complex by MIF-2 triggers the activation of several key intracellular signaling cascades:

-

MAPK/ERK Pathway: Binding of MIF-2 to CD74/CD44 leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2][6] This pathway is central to the regulation of cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another consequence of MIF-2 signaling, promoting cell survival and inhibiting apoptosis.[3]

-

NF-κB Signaling: The MIF-2/CD74 axis can also lead to the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[3][7]

Quantitative Receptor Binding Data

| Ligand | Receptor | Binding Affinity (KD) | Reference |

| MIF-2 (DDT) | CD74 | 5.42 x 10-9 M | [1] |

| MIF | CD74 | 1.54 x 10-9 M | [1] |

MIF-2 exhibits a high binding affinity for CD74, although slightly lower than that of MIF.[1] Interestingly, MIF-2 has a faster association and a much higher dissociation rate compared to MIF, which may influence the dynamics of signal transduction.[1][8]

Physiological and Pathophysiological Roles

MIF-2 is ubiquitously expressed in various tissues, including the brain, kidney, liver, and heart, and by a range of immune and non-immune cells.[3] It plays a significant role in both maintaining homeostasis and driving disease progression.

Inflammation and Immunity

As a pro-inflammatory cytokine, MIF-2 is involved in both innate and adaptive immunity.[4] It can counter-regulate the immunosuppressive effects of glucocorticoids and modulate the migration of immune cells. Neutralization of MIF-2 in vivo has been shown to decrease inflammation and protect against lethal endotoxic shock by reducing the levels of pro-inflammatory cytokines like TNF-α and IFN-γ.

Oncology

MIF-2 is overexpressed in several cancers, including pancreatic, lung, renal, and melanoma, where its expression often correlates with that of MIF.[3][9][10][11] It promotes tumorigenesis by driving proliferation, invasion, angiogenesis, and anti-apoptotic processes.[3][9]

-

Pancreatic Cancer: Knockdown of MIF-2 in pancreatic cancer cells increases p53 expression and reduces proliferation and invasion.[9]

-

Lung Cancer: Combined knockdown of MIF and MIF-2 has the greatest effect on reducing the expression of pro-angiogenic factors like CXCL8 and VEGF.[3]

-

Renal Carcinoma: MIF-2 is a hypoxia-inducible gene, directly targeted by HIF1α and HIF2α, and plays a dominant role in promoting tumor growth in vivo compared to MIF.[10]

Cardiovascular Disease

Recent studies have highlighted a role for MIF-2 in cardiovascular health and disease. In the heart, MIF-2 expression is dynamically regulated following pressure overload.[12] Cardiomyocyte-specific deletion of MIF-2 leads to exacerbated left ventricular dysfunction and heart failure, suggesting a protective physiological role in the heart.[12]

Key Experimental Protocols

D-dopachrome Tautomerase Activity Assay

This assay measures the enzymatic activity of MIF-2 by monitoring the tautomerization of a substrate.

Principle: The keto-enol tautomerization of substrates like 4-hydroxyphenylpyruvate (4-HPP) or the conversion of L-dopachrome methyl ester can be measured spectrophotometrically.[2][13] For 4-HPP, the formation of an enol-borate complex is monitored by an increase in absorbance.[14] For L-dopachrome methyl ester, the reaction is followed by a decrease in absorbance at 475 nm.[15]

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-buffered saline with a borate solution for the 4-HPP assay). Prepare a stock solution of the substrate (4-HPP or L-dopachrome methyl ester).

-

Enzyme Preparation: Purify recombinant MIF-2 protein. Determine the protein concentration accurately.

-

Assay Execution:

-

Add the reaction buffer to the wells of a 96-well microplate.

-

Add the purified MIF-2 enzyme to the designated wells. Include a negative control with no enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 320 nm for 4-HPP, 475 nm for L-dopachrome) over time using a microplate reader.[13][15]

-

-

Data Analysis: Calculate the rate of reaction from the change in absorbance over time. This rate is proportional to the enzymatic activity of MIF-2.

Receptor Binding Assay (Surface Plasmon Resonance)

Principle: Surface Plasmon Resonance (SPR) is used to measure the real-time binding kinetics and affinity between MIF-2 and its receptor, CD74.

Methodology:

-

Chip Preparation: Immobilize the purified ectodomain of CD74 onto a sensor chip.

-

Analyte Injection: Inject varying concentrations of purified MIF-2 (the analyte) over the sensor chip surface.

-

Detection: The SPR instrument detects changes in the refractive index at the chip surface as MIF-2 binds to and dissociates from the immobilized CD74. This is recorded in a sensorgram.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[1]

Cellular Signaling Assay (Western Blot for ERK Phosphorylation)

Principle: This assay determines if MIF-2 activates the MAPK/ERK pathway in target cells by detecting the phosphorylated (active) form of ERK.

Methodology:

-

Cell Culture and Treatment: Culture target cells (e.g., macrophages or cancer cell lines expressing CD74) and serum-starve them to reduce basal signaling.[6] Treat the cells with recombinant MIF-2 for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Then, probe with a secondary antibody conjugated to an enzyme for detection. Also, probe a separate blot or strip the first one and reprobe with an antibody for total ERK1/2 as a loading control.

-

Visualization and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative increase in ERK phosphorylation upon MIF-2 stimulation.[6]

Conclusion and Future Directions

MIF-2 (D-dopachrome tautomerase) has emerged from the shadow of its well-studied homolog, MIF, as a cytokine with a distinct and significant profile of biological activities. Its roles in inflammation, immunity, and cancer are now well-established, and it often acts in concert with MIF to drive pathological processes. The cooperative and sometimes dominant functions of MIF-2 suggest that therapeutic strategies targeting only MIF may be insufficient.[10] Therefore, the dual inhibition of both MIF and MIF-2, or the specific targeting of MIF-2, represents a promising avenue for the development of novel therapeutics for a range of inflammatory diseases and cancers.[3] Further research is warranted to fully elucidate the unique physiological substrates of its tautomerase activity, to discover potential non-CD74 receptors, and to explore its therapeutic potential in a broader range of diseases.

References

- 1. D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. D-dopachrome tautomerase (D-DT or MIF-2): doubling the MIF cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prognostic and therapeutic insights into MIF, DDT, and CD74 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Modeling of both shared and distinct interactions between MIF and its homologue D-DT with their common receptor CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-dopachrome tautomerase is over-expressed in pancreatic ductal adenocarcinoma and acts cooperatively with macrophage migration inhibitory factor to promote cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dysregulated D-dopachrome Tautomerase, a Hypoxia-inducible Factor-dependent Gene, Cooperates with Macrophage Migration Inhibitory Factor in Renal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. JCI Insight - Cardiomyocyte d-dopachrome tautomerase protects against heart failure [insight.jci.org]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Dichotomy of MIF Family Proteins: A Technical Guide to the Structural and Functional Differences Between MIF and MIF-2

October 24, 2025

Abstract

The Macrophage Migration Inhibitory Factor (MIF) family of proteins, comprising MIF (MIF-1) and its homolog, D-dopachrome tautomerase (DDT or MIF-2), represents a class of pleiotropic cytokines with pivotal roles in immunology, inflammation, and oncology. Despite their structural similarities and overlapping functions, subtle yet critical differences in their molecular architecture dictate distinct biological activities and receptor interactions. This technical guide provides an in-depth exploration of the core structural distinctions between MIF and MIF-2, offering a comprehensive resource for researchers, scientists, and drug development professionals. We present a detailed comparison of their primary, secondary, and tertiary structures, summarize key quantitative data, provide detailed experimental protocols for their characterization, and visualize their distinct signaling pathways.

Introduction

Macrophage Migration Inhibitory Factor (MIF) was one of the first cytokines to be discovered and has since been implicated in a wide array of inflammatory and autoimmune diseases, as well as cancer.[1] More recently, a second member of the MIF superfamily, D-dopachrome tautomerase (D-DT), also known as MIF-2, has been identified and characterized.[2] While both proteins exhibit tautomerase enzymatic activity and share a common receptor, CD74, they display non-identical biological functions that are rooted in their structural differences.[2][3] Understanding these differences is paramount for the development of targeted therapeutics that can selectively modulate the activities of either MIF or MIF-2.

Comparative Structural Analysis

MIF and MIF-2 are homotrimeric proteins, with each monomer consisting of two anti-parallel α-helices and a four-stranded β-sheet.[4] However, a closer examination of their primary, secondary, and tertiary structures reveals key distinctions.

Primary Structure: Amino Acid Sequence

Human MIF and MIF-2 share approximately 34% amino acid sequence identity.[5] This level of homology is sufficient to confer a similar overall fold, but the differences in their amino acid composition have profound functional consequences. A notable difference is the number of cysteine residues; MIF possesses three conserved cysteines (Cys56, Cys59, and Cys80), while MIF-2 has only one (Cys56).[4] The Cys-X-X-Cys (CXXC) motif in MIF is implicated in its redox-dependent functions, which are absent in MIF-2.[4]

Another critical difference lies in the pseudo-(E)LR motif present in MIF, which is absent in MIF-2.[3][4] This motif is crucial for MIF's interaction with the chemokine receptors CXCR2 and CXCR4, a function that MIF-2 does not share.[1][4]

Tertiary and Quaternary Structure

X-ray crystallography studies have revealed that both MIF and MIF-2 form highly similar trimeric structures with a central solvent-accessible channel.[4] The overall root-mean-square deviation (RMSD) between the Cα atoms of the monomers is less than 1 Å, indicating a high degree of structural conservation.[6] Despite this, subtle differences in the electrostatic surface potential and the conformation of surface-exposed loops are thought to influence their receptor binding and biological activities.[5]

Quantitative Data Summary

The functional differences between MIF and MIF-2 can be quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data for easy comparison.

| Parameter | MIF (MIF-1) | MIF-2 (DDT) | Reference(s) |

| Amino Acid Identity (Human) | - | ~34% identity to human MIF | [5] |

| Number of Cysteines | 3 (Cys56, Cys59, Cys80) | 1 (Cys56) | [4] |

| Pseudo-(E)LR Motif | Present | Absent | [4] |

| Molecular Weight (monomer) | ~12.5 kDa | ~12.5 kDa | [1] |

Table 1: Core Structural Differences between MIF and MIF-2. This table highlights the fundamental distinctions in the primary structure of MIF and MIF-2.

| Ligand | Receptor | Binding Affinity (KD) | Reference(s) |

| MIF | CD74 | 1.4 nM | [3] |

| MIF-2 | CD74 | 5.4 nM | [3] |

Table 2: Receptor Binding Affinities. This table provides a direct comparison of the binding affinities of MIF and MIF-2 to their common receptor, CD74, as determined by surface plasmon resonance.

| Enzyme | Relative Tautomerase Activity | IC50 (4-CPPC) | Reference(s) |

| MIF | ~10-fold higher than MIF-2 | 4.5 x 10-4 M | [3][5] |

| MIF-2 | - | 2.7 x 10-5 M | [3] |

Table 3: Comparative Enzymatic Activity. This table illustrates the differences in the tautomerase activity of MIF and MIF-2 and their differential inhibition by the small molecule 4-CPPC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and differentiate MIF and MIF-2.

X-ray Crystallography for 3D Structure Determination

Objective: To determine the high-resolution three-dimensional structure of MIF or MIF-2.

Protocol:

-

Protein Expression and Purification:

-

Clone the cDNA of human MIF or MIF-2 into a suitable expression vector (e.g., pET vector) and transform into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography.

-

Assess protein purity by SDS-PAGE.

-

-

Crystallization:

-

Concentrate the purified protein to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method with various commercially available or custom-made crystallization screens.[7]

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as HKL2000 or XDS.

-

Solve the crystal structure using molecular replacement with a known structure of a homologous protein as a search model.

-

Refine the atomic model against the experimental data using software like PHENIX or REFMAC5.[8][9][10]

-

Surface Plasmon Resonance (SPR) for Receptor Binding Analysis

Objective: To quantitatively measure the binding affinity (KD) of MIF and MIF-2 to their receptors.[11][12]

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the recombinant receptor ectodomain (e.g., soluble CD74) onto the activated chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of the analyte (MIF or MIF-2) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the resonance signal in real-time to observe the association and dissociation phases of the interaction.[6]

-

-

Data Analysis:

ERK1/2 Phosphorylation Assay (Western Blotting)

Objective: To assess the activation of the ERK1/2 MAP kinase pathway in response to MIF or MIF-2 stimulation.[4][15]

Protocol:

-

Cell Culture and Stimulation:

-

Culture a suitable cell line (e.g., HEK293T, THP-1) to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with varying concentrations of MIF or MIF-2 for a specified time (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the total protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[17]

-

Transwell Chemotaxis Assay

Objective: To evaluate the ability of MIF and MIF-2 to induce cell migration.[18][19]

Protocol:

-

Cell Preparation:

-

Isolate primary monocytes from peripheral blood or use a monocytic cell line (e.g., THP-1).

-

Resuspend the cells in serum-free media.

-

-

Chemotaxis Assay:

-

Place a Transwell insert with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Add the chemoattractant (MIF, MIF-2, or a positive control like MCP-1) to the lower chamber.[20][21]

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.[19]

-

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.

-

Count the number of migrated cells in several random fields of view under a microscope.[20][21][22]

-

Signaling Pathways

MIF and MIF-2 exert their biological effects by engaging with cell surface receptors and activating downstream signaling cascades. While they share the common receptor CD74, their interactions with other co-receptors and the subsequent signaling events can differ.

MIF Signaling Pathway

MIF initiates signaling primarily through binding to the cell surface receptor CD74. This interaction promotes the recruitment of the co-receptor CD44, leading to the activation of the ERK1/2 MAP kinase and PI3K/Akt pathways.[1] Additionally, MIF can interact with the chemokine receptors CXCR2 and CXCR4 to mediate cell migration and recruitment.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Crystallization and preliminary X-ray diffraction analysis of human IL-22 bound to its soluble decoy receptor IL-22BP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. path.ox.ac.uk [path.ox.ac.uk]

- 13. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ERK1/2 phosphorylation assay [bio-protocol.org]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Transwell migration assay [bio-protocol.org]

- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Migration assay of monocytes and Mϕ [bio-protocol.org]

- 22. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Mif2-IN-1: A Novel Thienopyrimidine Derivative as a Potential Therapeutic Agent for Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. The macrophage migration inhibitory factor (MIF) family of cytokines, particularly MIF-2 (also known as D-dopachrome tautomerase or DDT), has emerged as a promising therapeutic target due to its overexpression in various cancers, including NSCLC, and its association with poor patient prognosis. This technical guide provides a comprehensive overview of Mif2-IN-1, a potent and selective small-molecule inhibitor of MIF-2, and its potential as a therapeutic agent for NSCLC. This compound has been shown to suppress the proliferation of NSCLC cells by inducing cell cycle arrest through the deactivation of the MAPK signaling pathway. This document details the mechanism of action, preclinical data, and relevant experimental protocols for this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Role of MIF-2 in Non-Small Cell Lung Cancer

The MIF family of cytokines consists of two members: MIF (MIF-1) and MIF-2 (DDT). Both are implicated in a wide range of inflammatory and cancerous diseases. In the context of NSCLC, both MIF and MIF-2 are frequently overexpressed and contribute to tumor progression through various mechanisms, including the promotion of cell proliferation, angiogenesis, and the evasion of immune surveillance.[1] These cytokines primarily exert their effects by binding to the cell surface receptor CD74, which in turn activates downstream signaling cascades crucial for tumor cell survival and growth.[2]

Given the significant role of the MIF family in NSCLC pathogenesis, the development of small-molecule inhibitors targeting these cytokines represents a promising therapeutic avenue. While several inhibitors of MIF have been developed, the exploration of MIF-2 as a drug target has been hampered by a lack of potent and selective inhibitors. This compound (also referred to as compound 5d in the primary literature) has recently emerged as a highly selective inhibitor of MIF-2, demonstrating significant anti-proliferative effects in NSCLC cell lines.[3]

This compound: A Potent and Selective MIF-2 Inhibitor

This compound is a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative that has been identified as a potent inhibitor of the tautomerase activity of MIF-2. Its selectivity for MIF-2 over MIF is a key characteristic, minimizing potential off-target effects.[3]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Inhibitory Activity of this compound against MIF Family Tautomerase Activity [3]

| Compound | Target | IC50 (μM) |

| This compound (5d) | MIF-2 | 1.0 |

| This compound (5d) | MIF | >100 |

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines (2D Culture) [3]

| Cell Line | Treatment | IC50 (μM) |

| A549 | This compound (5d) | 15.7 |

| H460 | This compound (5d) | 11.2 |

Table 3: Effect of this compound on NSCLC Spheroid Growth (3D Culture) [3]

| Cell Line | Treatment | Concentration (μM) | Growth Inhibition (%) |

| A549 | This compound (5d) | 20 | ~50 |

| H460 | This compound (5d) | 20 | ~60 |

Mechanism of Action: Deactivation of the MAPK Signaling Pathway

This compound exerts its anti-proliferative effects in NSCLC cells by inducing cell cycle arrest, primarily through the deactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in NSCLC cells.

Caption: this compound inhibits MIF-2, blocking the activation of the MAPK pathway and subsequent cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MIF-2 Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MIF-2.

Protocol:

-

Reagents: Recombinant human MIF-2 protein, L-dopachrome methyl ester (substrate), assay buffer (e.g., sodium phosphate buffer with EDTA).

-

Procedure: a. Prepare a reaction mixture containing the assay buffer and recombinant MIF-2 protein. b. Add varying concentrations of this compound or a vehicle control to the reaction mixture. c. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the L-dopachrome methyl ester substrate. e. Monitor the decrease in absorbance at 475 nm over time using a spectrophotometer. This decrease corresponds to the conversion of the substrate by MIF-2. f. Calculate the initial reaction rates and determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of NSCLC cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed NSCLC cells (e.g., A549, H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

Western Blot Analysis for MAPK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.

Protocol:

-

Cell Lysis: Treat NSCLC cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of MEK and ERK, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol:

-

Cell Treatment: Treat NSCLC cells with this compound or a vehicle control for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Experimental Workflow Diagram

The following diagram provides a generalized workflow for the cell-based assays described above.

Caption: A generalized workflow for in vitro evaluation of this compound in NSCLC cell lines.

Future Directions and Conclusion

The discovery of this compound as a potent and selective inhibitor of MIF-2 represents a significant advancement in the pursuit of novel therapeutics for NSCLC. The preclinical data presented in this guide demonstrate its ability to inhibit the proliferation of NSCLC cells through a well-defined mechanism of action involving the MAPK signaling pathway.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of NSCLC is a critical next step to assess its therapeutic potential in a more complex biological system.

-

Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its target engagement in vivo, will be essential for its further development.

-

Combination therapies: Investigating the synergistic effects of this compound with existing NSCLC therapies, such as chemotherapy or targeted agents, could lead to more effective treatment regimens.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and a more personalized medicine approach.

References

- 1. mdpi.com [mdpi.com]

- 2. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MIF2/D-dopachrome Tautomerase in Cell Proliferation and Survival: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor 2 (MIF2), also known as D-dopachrome tautomerase (DDT), is a functional homolog of the well-studied cytokine MIF (MIF1). Both proteins are implicated in a wide range of physiological and pathological processes, including inflammation and cancer. Emerging evidence highlights the significant role of MIF2 in promoting cell proliferation and ensuring cell survival, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the core functions of MIF2, its signaling pathways, and the experimental methodologies used to investigate its role in cell proliferation and survival.

MIF2 and its Pro-Tumorigenic Functions

MIF2 is overexpressed in various cancer types, and its elevated expression often correlates with poor patient prognosis.[1] It contributes to tumorigenesis through several key mechanisms:

-

Stimulation of Cell Proliferation: MIF2 promotes the growth of cancer cells by activating signaling pathways that drive cell cycle progression.[1][2]

-

Inhibition of Apoptosis: MIF2 enhances cancer cell survival by suppressing programmed cell death.[1][2]

-

Promotion of Angiogenesis: MIF2 can induce the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]

-

Modulation of the Tumor Microenvironment: MIF2 can influence the immune response within the tumor microenvironment, often promoting an immunosuppressive milieu that allows cancer cells to evade immune destruction.[1]

Studies have shown that the dual inhibition of both MIF1 and MIF2 is more effective in reducing tumor burden than targeting MIF1 alone, suggesting a redundant or synergistic function of these two homologs in cancer progression.[3][4]

The MIF2-CD74 Signaling Axis

A primary mechanism through which MIF2 exerts its effects is by binding to the cell surface receptor CD74.[3][4][5] CD74, which lacks an intrinsic intracellular signaling domain, forms a receptor complex with other transmembrane proteins, most notably CD44, to initiate downstream signaling cascades.[5][6] The binding of MIF2 to the CD74/CD44 complex triggers a series of intracellular events that ultimately regulate gene expression and cellular function.

Key Signaling Pathways Activated by MIF2

The activation of the MIF2/CD74 signaling axis leads to the stimulation of several critical downstream pathways that are central to cell proliferation and survival.

ERK1/2 MAPK Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[7] Upon MIF2 binding to the CD74/CD44 receptor complex, a signaling cascade is initiated that leads to the phosphorylation and activation of ERK1/2.[6][7] Activated ERK1/2 can then phosphorylate a variety of cytoplasmic and nuclear substrates, including transcription factors that promote the expression of genes involved in cell cycle progression, such as Cyclin D1.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]

- 7. DDT induces apoptosis in human mononuclear cells in vitro and is associated with increased apoptosis in exposed children - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Mif2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on Mif2-IN-1, a potent and selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2 or D-dopachrome tautomerase). The data and protocols compiled herein are intended to facilitate further research and development of this compound for potential therapeutic applications, particularly in oncology.

Core Findings

This compound (also identified as compound 5d in foundational research) has emerged as a significant inhibitor of MIF-2 tautomerase activity.[1][2][3] In vitro studies have demonstrated its ability to suppress the proliferation of non-small cell lung cancer cells.[1][2][3] The primary mechanism of action is attributed to the induction of cell cycle arrest through the deactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3]

Quantitative Data Summary